Thietane, 2,2-dimethyl-3-phenoxy-
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Overview
Description
Thietane, 2,2-dimethyl-3-phenoxy- is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable in various fields of chemistry and industry .
Preparation Methods
The synthesis of thietanes, including Thietane, 2,2-dimethyl-3-phenoxy-, can be achieved through several methods. One common approach is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Chemical Reactions Analysis
Thietane, 2,2-dimethyl-3-phenoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, nucleophiles, and electrophiles . For example, the compound can undergo ring expansion reactions to form larger heterocyclic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thietane, 2,2-dimethyl-3-phenoxy- has several scientific research applications. In chemistry, it serves as an intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology and medicine, thietane derivatives have been studied for their potential antiviral and anticancer properties . Additionally, thietanes are used in the development of pesticides and sweeteners .
Mechanism of Action
The mechanism of action of Thietane, 2,2-dimethyl-3-phenoxy- involves its reactivity with various molecular targets. The compound can undergo ring rearrangement and isomerization in the presence of bases, leading to the formation of different thietane derivatives . The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Thietane, 2,2-dimethyl-3-phenoxy- can be compared with other similar compounds, such as simple alkyl and dialkyl thietanes . These compounds share the four-membered thiaheterocyclic structure but differ in their substituents and reactivity. For example, thietanose nucleosides and spirothietanes are other types of thietane derivatives with distinct biological and chemical properties .
Properties
CAS No. |
647033-00-9 |
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Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenoxythietane |
InChI |
InChI=1S/C11H14OS/c1-11(2)10(8-13-11)12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
FXCKQBMDYNVJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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